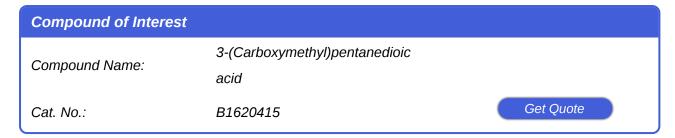


# 3-(Carboxymethyl)pentanedioic acid structural formula

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An In-depth Technical Guide to 3-(Carboxymethyl)pentanedioic Acid

**Authored by: Gemini Al** 

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This technical guide provides a comprehensive overview of **3-(Carboxymethyl)pentanedioic acid**, a significant compound in biochemical research and a versatile building block in organic synthesis. Known by several synonyms, most commonly as Propane-1,2,3-tricarboxylic acid or Tricarballylic acid, this molecule holds unique properties as an enzyme inhibitor and a chelating agent.[1][2][3] This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and applications, supplemented with experimental protocols and data visualizations.

#### **Core Chemical Identity and Properties**

**3-(Carboxymethyl)pentanedioic acid** is a tricarboxylic acid, a key feature that dictates its chemical behavior and biological activity.[1][4][5] It is structurally similar to citric acid, lacking only a hydroxyl group, which is fundamental to its role as a metabolic inhibitor.[1] Typically a white crystalline solid, it is soluble in water due to its polar carboxylic acid groups.[6][7]

#### Structural Formula



The IUPAC name, **3-(carboxymethyl)pentanedioic acid**, is derived from its structure: a central pentanedioic acid (glutaric acid) backbone with a carboxymethyl (-CH<sub>2</sub>COOH) group attached to the third carbon.[4]

Caption: 2D structural representation of the molecule.

#### **Physicochemical and Identification Data**

Quantitative data for **3-(Carboxymethyl)pentanedioic acid** has been aggregated from various chemical databases for ease of reference.

Identifier / Property	Value	Reference(s)
IUPAC Name	3- (Carboxymethyl)pentanedioic acid	[8]
Synonyms	Propane-1,2,3-tricarboxylic acid, Tricarballylic acid, Carballylic acid, β-Carboxyglutaric acid	[1][2][3]
CAS Number	57056-39-0	[4][8]
Molecular Formula	C7H10O6	[6][9][10]
Molecular Weight	190.15 g/mol	[4][8][9]
Canonical SMILES	C(C(CC(=O)O)CC(=O)O)C(=O)O	[6][8]
InChI Key	XYKQMCAWQYSNKA- UHFFFAOYSA-N	[4][8]
Appearance	White crystalline solid	[6]
Solubility	Soluble in water	[6][7]

## **Predicted Spectroscopic Data**



While experimental spectra can vary with conditions, the following predicted data serves as a useful reference for analytical characterization.

Spectroscopic Technique	Predicted Feature	Assignment
<sup>13</sup> C NMR	~175-180 ppm	Carbonyl carbons (COOH)
~40-45 ppm	Central methine carbon (CH)	
~30-35 ppm	Methylene carbons (CH <sub>2</sub> )	-
IR Spectroscopy	~2500-3300 cm <sup>-1</sup> (broad)	O-H stretch of carboxylic acids
~1700-1725 cm <sup>-1</sup>	C=O stretch of carboxylic acids	

Table data sourced from Benchchem[4]

## Synthesis and Experimental Protocols

The synthesis of **3-(Carboxymethyl)pentanedioic acid** can be achieved through various classical organic reactions. A well-established and concise method involves a two-step process starting from fumaric acid.[1][4]



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Caption: Two-step synthesis workflow from fumaric acid.

### **Protocol: Synthesis from Fumaric Acid**

While specific reagent quantities and conditions can be optimized, the general protocol is as follows:

 Step 1: Michael Addition. Fumaric acid is subjected to a Michael addition reaction with a suitable nucleophile. This step introduces a cyano or ester group that will be converted into a carboxylic acid.



• Step 2: Hydrolysis. The intermediate product from the first step is then hydrolyzed, typically under acidic or basic conditions, to convert the added functional group into a carboxylic acid, yielding the final product, **3-(Carboxymethyl)pentanedioic acid**.[1]

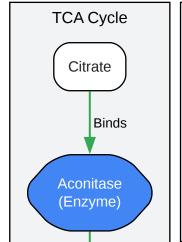
## **Biochemical Significance and Mechanism of Action**

In a biochemical context, **3-(Carboxymethyl)pentanedioic acid** is primarily recognized as a metabolic inhibitor, specifically targeting the citric acid cycle (TCA cycle).[4]

#### **Inhibition of Aconitase**

The compound is a known inhibitor of the enzyme aconitase.[1] Aconitase is responsible for the stereospecific isomerization of citrate to isocitrate in the TCA cycle.[1] Due to its structural similarity to citric acid, **3-(Carboxymethyl)pentanedioic acid** can bind to the active site of aconitase. However, it lacks the critical hydroxyl group that is necessary for the dehydration-rehydration reaction catalyzed by the enzyme. This binding without reaction effectively blocks the enzyme, thereby interfering with the Krebs cycle.[1]

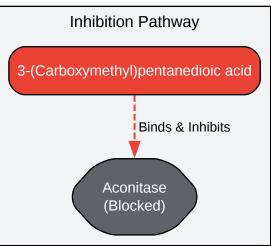




Isocitrate

Converts

#### Mechanism of Aconitase Inhibition



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Caption: Inhibition of aconitase in the TCA cycle.

## **Applications in Research and Development**

The unique trifunctional structure of this acid makes it a valuable tool in several scientific domains.

#### **Drug Development and Medicinal Chemistry**

The core structure serves as a scaffold in the synthesis of more complex molecules.[4] Its ability to act as an enzyme inhibitor has sparked interest in its potential as a lead compound. For instance, esters of this acid are found in natural products that act as macrocyclic inhibitors of Ras farnesyl-protein transferase (FPTase), an enzyme involved in cellular signaling pathways.[1][4]



A notable application is in the development of imaging agents for prostate cancer. A derivative, 2-(3-{1-Carboxy-5-[(6-[18F]fluoro-pyridine-3-carbonyl)-amino]-pentyl}-ureido)-pentanedioic acid ([18F]DCFPyL), is a potent inhibitor of prostate-specific membrane antigen (PSMA) and is used in positron emission tomography (PET).[11]

#### **Protocol: PSMA Enzyme Inhibition Assay**

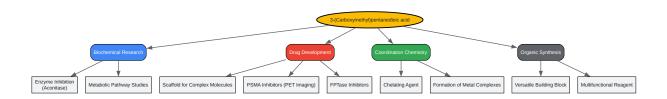
This protocol provides a method to determine the enzyme inhibition potency (K<sub>i</sub>) of compounds like the one in question against PSMA.

- Cell Lysate Preparation: Prepare cell lysates from LNCaP cells, which express PSMA.
- Incubation: Incubate the cell lysates with the test compound (e.g., a derivative of 3-(Carboxymethyl)pentanedioic acid) in the presence of the PSMA substrate N-acetyl-aspartyl-glutamate (NAAG). The incubation is typically carried out for 2 hours at 37°C.
- Quantification: Measure the amount of glutamate produced using a modified Amplex Red glutamic acid assay.
- $K_i$  Determination: The enzyme inhibitory constant ( $K_i$ ) is calculated from the results. For example, the DCFPyL derivative showed a  $K_i$  of 1.1  $\pm$  0.1 nmol/L.[11]

#### **Coordination Chemistry**

As a tricarboxylic acid, the compound is an excellent chelating agent.[4] The three carboxyl groups provide multiple coordination sites, allowing it to bind strongly to various metal ions.[4] This multidentate nature facilitates the formation of stable and intricate coordination complexes, making it useful in the study of metal-ligand interactions and the development of novel materials.[4][6]





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Caption: Overview of primary application areas.

#### Conclusion

**3-(Carboxymethyl)pentanedioic acid**, or tricarballylic acid, is a deceptively simple molecule with profound implications across chemistry and biology. Its role as a specific enzyme inhibitor provides a valuable tool for metabolic research, while its structural attributes make it a versatile platform for the synthesis of novel therapeutics and materials. This guide has consolidated key technical data and protocols to support ongoing and future research endeavors by professionals in the scientific community.

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